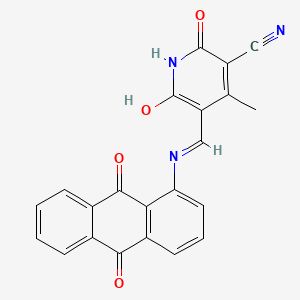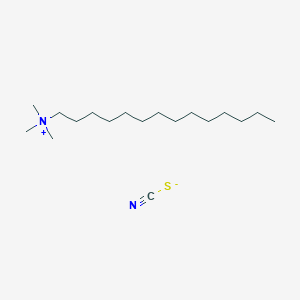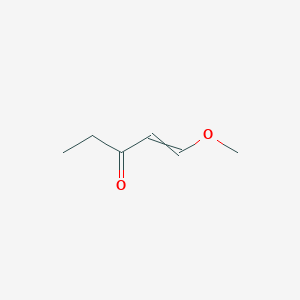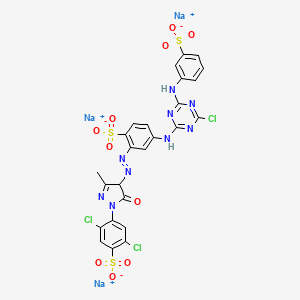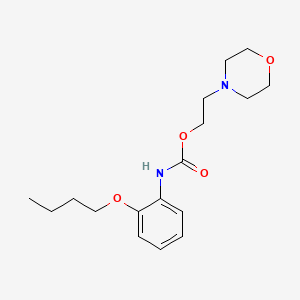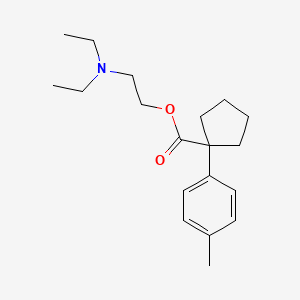
N,3,5-Tri-tert-butyl-N-hydroxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,5-Tri-tert-butyl-N-hydroxyaniline is a chemical compound characterized by the presence of three tert-butyl groups and a hydroxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-Tri-tert-butyl-N-hydroxyaniline typically involves the reaction of 3,5-di-tert-butylaniline with tert-butyl hydroperoxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,3,5-Tri-tert-butyl-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyaniline moiety to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
N,3,5-Tri-tert-butyl-N-hydroxyaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,3,5-Tri-tert-butyl-N-hydroxyaniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxyaniline moiety can participate in redox reactions, influencing cellular processes and pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl-3,5-dimethylaniline: Similar structure but lacks the hydroxy group.
N-tert-Butylhydroxylamine: Contains a hydroxylamine moiety but lacks the aromatic ring.
Uniqueness
N,3,5-Tri-tert-butyl-N-hydroxyaniline is unique due to the combination of three tert-butyl groups and a hydroxyaniline moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
65754-18-9 |
|---|---|
Formule moléculaire |
C18H31NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
N-tert-butyl-N-(3,5-ditert-butylphenyl)hydroxylamine |
InChI |
InChI=1S/C18H31NO/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)19(20)18(7,8)9/h10-12,20H,1-9H3 |
Clé InChI |
VIMBHGNVBNRIMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)N(C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


